molecular formula C12H20ClNO B2392893 (4-(Isopentyloxy)phenyl)methanamine hydrochloride CAS No. 100251-71-6

(4-(Isopentyloxy)phenyl)methanamine hydrochloride

Cat. No.: B2392893
CAS No.: 100251-71-6
M. Wt: 229.75
InChI Key: XYBODIAVFULCCQ-UHFFFAOYSA-N
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Description

(4-(Isopentyloxy)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenylalkylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride typically involves the alkylation of 4-hydroxybenzaldehyde with isopentyl bromide to form 4-(isopentyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with methylamine, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(Isopentyloxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as bromine and chlorine are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(4-(Isopentyloxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Isopentyloxy)phenyl)methanamine
  • (4-(Isopentyloxy)phenyl)ethanamine
  • (4-(Isopentyloxy)phenyl)propanamine

Uniqueness

(4-(Isopentyloxy)phenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBODIAVFULCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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